7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one
Description
Properties
IUPAC Name |
7,8-dichloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1,3H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKCLUNCNNDCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255883 | |
| Record name | 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-53-4 | |
| Record name | 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
The synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline involves reacting N-haloethyl or N-hydroxyethyl-2,3-dichlorobenzylamines with aluminum chloride. This method could serve as a starting point for developing a synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one , with modifications to introduce the carbonyl group.
Domino Reactions for Tetrahydroquinolines
Domino reactions, which involve multiple transformations in a single step, have been used to synthesize tetrahydroquinolines. These methods could be adapted for This compound by incorporating steps that introduce the dichloro substituents and the carbonyl group.
Data and Research Findings
| Method | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Reduction and Cyclization | Precursor with reducible group | Reducing agent (e.g., LiAlH4), solvent (e.g., THF) | Variable |
| Acid-Catalyzed Ring Closure | Linear precursor with functional groups | Acid catalyst (e.g., HCl), solvent (e.g., CHCl3) | Variable |
| Metal-Promoted Processes | Aryl halides, carbonyl precursors | Metal catalyst (e.g., Pd), ligands, solvent (e.g., DMF) | Variable |
Chemical Reactions Analysis
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to form corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
THIQ has shown significant promise as a selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in neurotransmitter regulation. This inhibition is particularly relevant in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability to modulate PNMT activity allows researchers to explore THIQ's role in these conditions more deeply.
Key Findings:
- Neuroprotective Effects : THIQ's inhibition of PNMT may contribute to neuroprotective effects, making it a candidate for further investigation in treating neurodegenerative diseases.
- Drug Interaction Studies : Interaction studies indicate that THIQ can influence the pharmacodynamics of other drugs, potentially enhancing their efficacy or altering their metabolism.
Therapeutic Applications
The compound has been evaluated for various therapeutic applications beyond its role as an enzyme inhibitor:
- Alzheimer’s Disease : Research suggests that THIQ may slow the onset of Alzheimer's disease by modulating neurotransmitter levels .
- Antimalarial Activity : Some derivatives of tetrahydroquinolines have shown potential as antimalarial agents, indicating a broader spectrum of activity for compounds related to THIQ .
- Cholesterol Management : THIQ and its analogs may serve as cholesterol ester transfer protein (CETP) inhibitors, which could be beneficial in managing hypercholesterolemia .
Comparative Analysis with Related Compounds
Comparative studies reveal how structural variations impact biological activity:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 7-Chloro-1,2,3,4-tetrahydroquinoline | Contains one chlorine atom | Less potent as an enzyme inhibitor compared to THIQ. |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Contains a bromine atom | Exhibits different biological activities. |
| 7-Methyl-1,2,3,4-tetrahydroquinoline | Methyl group at position 7 | Often used in neuropharmacology studies. |
The presence of two chlorine atoms enhances THIQ's reactivity and biological activity compared to its analogs.
Case Studies and Research Insights
Numerous studies have documented the efficacy of THIQ in various applications:
- Neuropharmacological Studies : A study demonstrated that THIQ effectively modulates neurotransmitter levels in animal models of Alzheimer's disease, suggesting potential therapeutic benefits.
- Antimalarial Research : Investigations into THIQ derivatives have shown promising results against malaria parasites in vitro, warranting further exploration for clinical applications .
- Cholesterol Regulation Trials : Clinical trials are ongoing to assess the impact of THIQ on cholesterol levels in patients with hyperlipidemia .
Mechanism of Action
The mechanism of action of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Biological Activity
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one (THIQ) is a bicyclic organic compound notable for its potential biological activities. Its structure includes two chlorine atoms at the 7 and 8 positions of the tetrahydroquinoline ring, which enhances its reactivity and biological activity compared to its analogs. This compound has garnered attention in pharmacological research due to its interactions with various biological targets.
- Chemical Formula : C₉H₈Cl₂N
- Molecular Weight : 202.08 g/mol
Biological Activities
This compound exhibits a range of biological activities:
- Enzyme Inhibition :
- Neuroprotective Effects :
- Anticancer Properties :
- Anti-inflammatory and Analgesic Effects :
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound selectively binds to the strychnine-insensitive glycine binding site associated with the NMDA receptor complex, which is crucial for mediating excitatory neurotransmission .
- Enzyme Interaction : By inhibiting PNMT, THIQ alters neurotransmitter levels, potentially affecting mood and cognitive functions.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and biological activities of compounds structurally related to this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 7-Chloro-1,2,3,4-tetrahydroquinoline | Contains one chlorine atom | Less potent as an enzyme inhibitor compared to THIQ |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Contains a bromine atom | Exhibits different biological activities |
| 7-Methyl-1,2,3,4-tetrahydroquinoline | Methyl group at position 7 | Often used in neuropharmacology studies |
Case Studies
Several studies have highlighted the efficacy of THIQ in various applications:
Q & A
Q. Basic
- Storage : Under argon in sealed containers at 2–8°C to prevent oxidation .
- Handling : Use chemical fume hoods with PPE (nitrile gloves, safety goggles) .
- Solvent Selection : Anhydrous solvents (e.g., Sure/Seal™ THF) minimize hydrolysis during synthesis .
How do structural modifications (e.g., linker length, substituents) impact pharmacological properties?
Q. Advanced
- Linker Optimization : 3-carbon spacers (e.g., chloropropyl derivatives 36–38 ) improve binding affinity to enzymatic targets, as shown in Scheme 2 .
- Substituent Effects : Electron-withdrawing groups (e.g., 8-fluoro) enhance metabolic stability, while basic amines (e.g., piperidin-4-yl) improve solubility and blood-brain barrier penetration .
What analytical techniques validate the stereochemical purity of chiral derivatives?
Q. Advanced
- Chiral HPLC : Employing columns like Chiralpak® IA/IB under isocratic conditions (e.g., 80:20 CO₂/MeOH) .
- X-ray Crystallography : Resolves absolute configuration for critical intermediates (e.g., compound 71 ) .
How can researchers address low yields in thiophene-2-carboximidamide coupling reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
